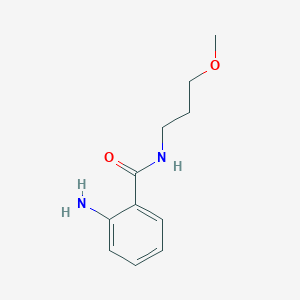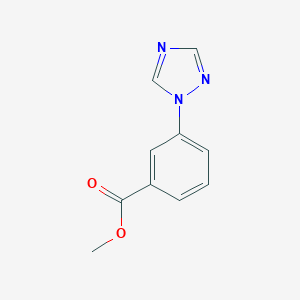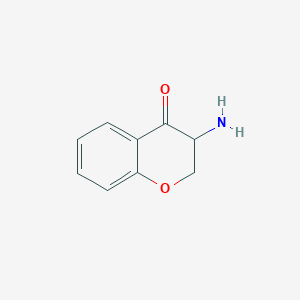
3-aminochroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-aminochroman-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminochroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminoacetophenone with salicylaldehyde in the presence of a base, followed by cyclization to form the desired benzopyran structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-aminochroman-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-aminochroman-4-one exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4H-1-Benzopyran-4-one: A parent compound with similar structural features but lacking the amino group.
2,3-Dihydro-4H-1-benzopyran-4-one: Another related compound with slight structural differences.
5,7-Dihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one: Known for its antioxidant properties.
Uniqueness: 3-aminochroman-4-one is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity
特性
CAS番号 |
20811-42-1 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
3-amino-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H9NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5,10H2 |
InChIキー |
GQGXWCHTYSBDRU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C2O1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


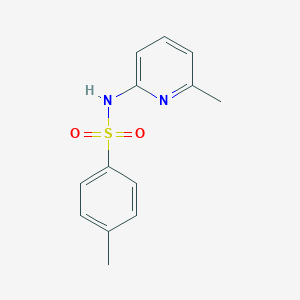
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)


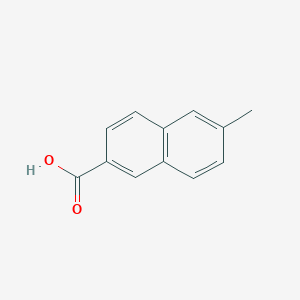
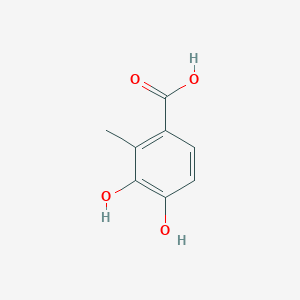

![[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B183879.png)
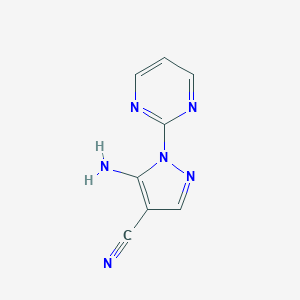
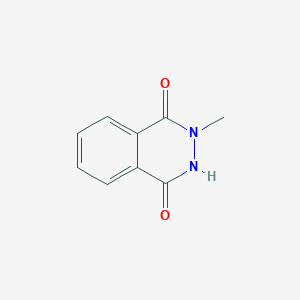
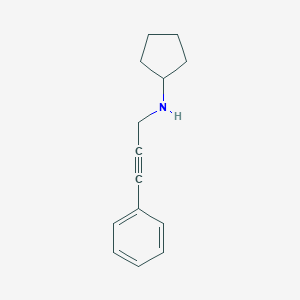
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
